YKL-05-099 - 1936529-65-5

YKL-05-099

Catalog Number: EVT-286468
CAS Number: 1936529-65-5
Molecular Formula: C32H34ClN7O3
Molecular Weight: 600.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one, also known as YKL-05-099, is a potent, orally bioavailable small molecule inhibitor with dual activity against Salt-Inducible Kinases (SIKs) and Colony Stimulating Factor 1 Receptor (CSF1R). This compound has proven valuable in scientific research, particularly in exploring the therapeutic potential of SIK inhibition for various diseases. It was specifically developed as a chemical probe to study SIK function in vivo due to its improved selectivity and pharmacokinetic properties compared to earlier pan-SIK inhibitors like HG-9-91-01.

HG-9-91-01

    Compound Description: HG-9-91-01 is a pan-Salt-Inducible Kinase (SIK) inhibitor. It served as a starting point for developing more selective SIK inhibitors, including YKL-05-099 . Studies have employed HG-9-91-01 to investigate the role of SIKs in inflammatory responses and B-cell differentiation .

M-CSF

    Compound Description: Macrophage colony-stimulating factor (M-CSF) is a cytokine that plays a critical role in osteoclast differentiation and function . It binds to the CSF1R receptor, stimulating signaling pathways involved in osteoclastogenesis.

    Relevance: While not structurally related to YKL-05-099, M-CSF is relevant due to YKL-05-099's ability to inhibit its receptor, CSF1R. This dual inhibition of SIK2/3 and CSF1R by YKL-05-099 contributes to its bone-forming effects without increasing bone resorption .

Overview

YKL-05-099 is a small molecule inhibitor that selectively targets salt-inducible kinases, particularly salt-inducible kinase 2. This compound has garnered attention for its potential therapeutic applications in enhancing bone healing and regulating metabolic processes. The increasing prevalence of fractures, particularly those that are slow to heal, has highlighted the need for effective anabolic therapies, positioning YKL-05-099 as a promising candidate in this field.

Source

YKL-05-099 was developed as part of ongoing research into the therapeutic potential of salt-inducible kinase inhibitors. It is derived from studies focusing on the modulation of bone metabolism and inflammation, with significant findings reported in various scientific journals and patents .

Classification

YKL-05-099 falls under the category of small molecule inhibitors, specifically designed to inhibit serine/threonine protein kinases. Its primary classification is as a selective inhibitor of salt-inducible kinases, which play crucial roles in various physiological processes, including metabolism and inflammation .

Synthesis Analysis

Methods

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reactions: Key reactions may include alkylation, acylation, and coupling reactions to form the desired molecular structure.
  3. Purification: After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate YKL-05-099 from by-products.

Technical details regarding specific reagents and conditions are often proprietary or found in patent literature .

Molecular Structure Analysis

Structure

The molecular structure of YKL-05-099 can be represented by its chemical formula, which is not explicitly detailed in the search results but can be inferred from its classification as a salt-inducible kinase inhibitor. The compound features a unique arrangement that allows it to interact specifically with salt-inducible kinases.

Data

The compound's molecular weight and specific structural characteristics are essential for understanding its reactivity and biological activity. The exact molecular weight is approximately 193.65 g/mol .

Chemical Reactions Analysis

Reactions

YKL-05-099 participates in various biochemical reactions primarily through its inhibition of salt-inducible kinases. These reactions can lead to significant downstream effects on cellular signaling pathways involved in bone metabolism and inflammation.

  1. Inhibition Mechanism: By binding to the active site of salt-inducible kinases, YKL-05-099 effectively prevents substrate phosphorylation, thus modulating signaling pathways associated with bone formation and inflammatory responses.
  2. Biological Impact: In vivo studies have shown that treatment with YKL-05-099 leads to increased bone formation markers and improved fracture healing outcomes compared to control treatments .

Technical Details

The specificity of YKL-05-099 for salt-inducible kinases is crucial; it selectively inhibits SIK2 while having minimal effects on other kinases, which reduces potential side effects associated with broader kinase inhibitors .

Mechanism of Action

Process

YKL-05-099 exerts its biological effects primarily through the inhibition of salt-inducible kinases, which are involved in various metabolic processes:

  1. Signal Transduction: By inhibiting salt-inducible kinases, YKL-05-099 alters downstream signaling pathways that regulate osteoblast activity and inflammatory responses.
  2. Bone Healing: Studies indicate that YKL-05-099 enhances osteoblast proliferation and activity, leading to increased mineralization in fracture callus tissues .

Data

Research has demonstrated that daily administration of YKL-05-099 results in statistically significant increases in osteoblast gene expression within fracture sites, indicating its role in promoting bone healing .

Physical and Chemical Properties Analysis

Physical Properties

YKL-05-099 is a solid at room temperature with specific solubility characteristics depending on the solvent used (e.g., methanol or ethyl acetate) which are typical for small organic molecules.

Chemical Properties

The compound's stability, reactivity with biological targets, and interaction with solvents are critical for its application:

  1. Stability: YKL-05-099 exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  2. Solubility: Its solubility profile supports its use in biological assays and potential therapeutic applications.

Relevant data on these properties can be found in specialized chemical databases or publications focusing on pharmacokinetics and drug formulation .

Applications

Scientific Uses

YKL-05-099 has several promising applications:

  1. Bone Regeneration: Its primary application lies in enhancing fracture healing by promoting osteoblast activity and mineralization.
  2. Metabolic Regulation: Beyond bone health, it may also play roles in regulating metabolic disorders associated with inflammation due to its effects on signaling pathways linked to insulin sensitivity .
  3. Research Tool: As a selective inhibitor of salt-inducible kinases, it serves as a valuable tool for researchers studying kinase signaling pathways and their implications in various diseases.

Properties

CAS Number

1936529-65-5

Product Name

YKL-05-099

IUPAC Name

3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one

Molecular Formula

C32H34ClN7O3

Molecular Weight

600.12

InChI

InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37)

InChI Key

VQINULODWGEVBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC

Solubility

Soluble in DMSO

Synonyms

YKL-05-099; YKL 05 099; YKL05099;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.